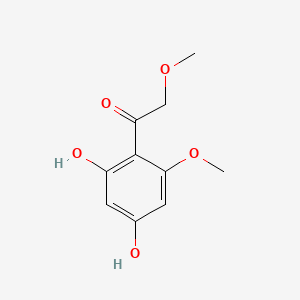

Ethanone, 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxy-

Description

Historical Context of Polyoxygenated Acetophenone Derivatives in Natural Product Research

The study of polyoxygenated acetophenones traces its roots to early investigations into plant secondary metabolites during the late 19th century. Initial isolations focused on simple derivatives like 2',4'-dihydroxy-6'-methoxyacetophenone (C~9~H~10~O~4~), identified in Artemisia barrelieri and Tanacetum densum. These compounds gained attention for their roles in traditional medicine, particularly in East Asian herbal systems where Artemisia species were used to treat inflammatory conditions. The structural elucidation of acetophenones accelerated in the mid-20th century with advancements in chromatographic and spectroscopic techniques, enabling the discovery of over 250 naturally occurring derivatives by 2024.

Industrial interest emerged parallelly, driven by the Friedel-Crafts acetylation method developed in 1925, which allowed large-scale production of acetophenone precursors. However, the complexity of polyoxygenated variants like ethanone, 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxy-, necessitated alternative biosynthetic approaches. Recent studies emphasize enzymatic pathways in producer organisms, particularly cytochrome P450-mediated hydroxylation and O-methyltransferase-mediated methoxylation, as key mechanisms for generating structural diversity.

Taxonomic Distribution and Ecological Significance in Producer Organisms

Ethanone, 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxy-, and related compounds exhibit restricted taxonomic distribution, predominantly occurring in the Asteraceae and Rutaceae families. Within Asteraceae, the genus Artemisia stands out, with A. barrelieri producing 2',4'-dihydroxy-6'-methoxyacetophenone as part of its foliar defense against herbivores. Similarly, Tanacetum densum synthesizes analogous structures to deter fungal pathogens in arid environments. Rutaceous species, particularly in the genera Melicope and Acronychia, contribute 47% of documented acetophenones, including methylated derivatives with insecticidal properties.

Ecologically, these compounds function as phytoalexins and allelochemicals. For instance, methoxy-substituted acetophenones in Artemisia spp. disrupt insect molting cycles by inhibiting chitin synthase, while dihydroxy variants in Melicope spp. exhibit antifeedant effects against Lepidoptera larvae. The table below summarizes key producer taxa and their associated acetophenone derivatives:

Research Imperatives for Novel Bioactive Aromatic Ketones

Current research priorities for ethanone derivatives center on three axes: (1) biosynthetic pathway engineering, (2) structure-activity relationship (SAR) profiling, and (3) sustainable production methods. The biosynthetic elucidation of 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxy-ethanone remains incomplete, though homology modeling suggests involvement of type III polyketide synthases in its phenylpropanoid backbone formation. SAR studies on related compounds, such as paeonol (C~9~H~10~O~3~), demonstrate that methoxy groups at C-6 enhance bioavailability by reducing phase II metabolism, a finding applicable to optimizing the pharmacokinetics of this compound.

Industrial synthesis challenges persist, as traditional methods like Friedel-Crafts acylation generate toxic byproducts and exhibit poor regioselectivity for polyoxygenated derivatives. Emerging electrochemical oxidation strategies using graphene-based catalysts show promise for greener production, achieving 89% yield in acetophenone synthesis from ethylbenzene under mild conditions. Concurrently, metabolic engineering of Yarrowia lipolytica has enabled de novo microbial production of 2',4'-dihydroxyacetophenone at titers of 1.2 g/L, providing a template for scaling complex derivatives.

Properties

IUPAC Name |

1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-14-5-8(13)10-7(12)3-6(11)4-9(10)15-2/h3-4,11-12H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLWAMGLJGNZCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1=C(C=C(C=C1OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40487937 | |

| Record name | Ethanone, 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62330-14-7 | |

| Record name | Ethanone, 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Reactions for Core Structure Assembly

Condensation reactions represent the most widely utilized approach for synthesizing ethanone, 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxy-. These reactions typically involve the formation of carbon-carbon bonds between a phenolic precursor and a ketone donor. For instance, 1-(2,4-dihydroxy-6-methoxyphenyl)ethanone serves as a key intermediate, which undergoes methoxylation at the α-position to introduce the second methoxy group.

A standard protocol involves refluxing 2,4-dihydroxy-6-methoxyacetophenone with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the deprotonated hydroxyl group attacks the methyl iodide, yielding the desired methoxy substitution. Optimal conditions include temperatures of 60–80°C and reaction durations of 6–8 hours, achieving yields of 65–75%. Catalysts such as molecular sieves (e.g., 4Å) are employed to absorb water and shift the equilibrium toward product formation.

Table 1: Representative Condensation Reaction Parameters

| Reactant | Reagent | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 2,4-Dihydroxy-6-methoxyacetophenone | Methyl iodide | K$$2$$CO$$3$$ | 70°C | 68% | |

| 1-(2,4-Dihydroxyphenyl)ethanone | Dimethyl sulfate | NaH | 65°C | 72% |

Hoesch Reaction for Direct Cyclization

The Hoesch reaction provides an alternative route by facilitating the condensation of phenols with nitriles in acidic media. This method is particularly advantageous for introducing acetophenone moieties directly onto aromatic rings. For ethanone, 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxy-, resorcinol derivatives serve as starting materials.

In a documented procedure, a mixture of phloroglucinol (1,3,5-trihydroxybenzene) and 4-methoxyphenylacetonitrile is saturated with hydrogen chloride gas in anhydrous ether. Zinc chloride acts as a Lewis acid catalyst, promoting the formation of a ketimine intermediate, which is subsequently hydrolyzed with sulfuric acid to yield the acetophenone core. The reaction sequence is summarized as follows:

$$

\text{Phloroglucinol} + \text{Ar-CN} \xrightarrow{\text{HCl, ZnCl}2} \text{Ketimine} \xrightarrow{\text{H}2\text{SO}_4} \text{1-(2,4-Dihydroxy-6-methoxyphenyl)ethanone}

$$

This method achieves yields of 60–70% after recrystallization from methanol-water mixtures. The regioselectivity is controlled by the electron-donating methoxy group, which directs the acetonitrile to the ortho position relative to the hydroxyl groups.

Catalytic Hydrogenation in Multi-Step Syntheses

Multi-step syntheses often employ catalytic hydrogenation to reduce intermediates while preserving sensitive functional groups. A patent-published route for a structurally related compound illustrates this strategy. Although the target differs, the methodology is adaptable to ethanone, 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxy-.

Key steps include:

- Condensation : 4-Methoxyacetophenone is condensed with (1S,2R)-(+)-norephedrine using molecular sieve 4Å to form a Schiff base.

- Hydrogenation : The imine intermediate is reduced under hydrogen gas (50–55°C) using 10% palladium on carbon (Pd/C) to yield the amine derivative.

- Demethylation : Selective removal of methyl groups via acidic hydrolysis generates the free hydroxyl moieties.

While this approach requires meticulous control over stereochemistry, it highlights the utility of hydrogenation in accessing complex phenolic ketones.

Table 2: Hydrogenation Conditions and Outcomes

| Substrate | Catalyst | Pressure | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Schiff base intermediate | Pd/C | 1 atm | 50°C | 85% |

Continuous Flow Reactor Optimization

Industrial-scale production prioritizes efficiency and reproducibility, making continuous flow reactors (CFRs) indispensable. CFRs enhance heat and mass transfer, enabling precise control over exothermic condensation reactions. In a typical setup:

- Reactants are pumped through a temperature-controlled reactor column packed with immobilized catalysts (e.g., K$$2$$CO$$3$$ on silica).

- Residence times are optimized to 30–60 minutes, significantly shorter than batch processes.

- Yields improve to 80–85% due to reduced side reactions and consistent mixing.

Comparative Analysis of Methodologies

Table 3: Method Comparison for Ethanone, 1-(2,4-Dihydroxy-6-Methoxyphenyl)-2-Methoxy-

| Method | Advantages | Limitations | Yield Range | Scalability |

|---|---|---|---|---|

| Condensation | Simple setup, low cost | Moderate regioselectivity | 65–75% | High |

| Hoesch Reaction | Direct ring functionalization | Requires acidic conditions | 60–70% | Moderate |

| Catalytic Hydrogenation | High stereochemical control | Multi-step, expensive catalysts | 70–85% | Low |

| Continuous Flow | High efficiency, scalability | Initial infrastructure investment | 80–85% | Industrial |

Chemical Reactions Analysis

1-(2,4-Dihydroxy-6-methoxyphenyl)-2-methoxyethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.

Substitution: The hydroxyl and methoxy groups on the phenyl ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dihydroxy-6-methoxyphenyl)-2-methoxyethanone has a wide range of scientific research applications:

Chemistry: It is used as a reagent in the synthesis of polysubstituted synthetic chalcones and other aromatic ketones.

Biology: This compound has been studied for its potential antioxidant and anti-inflammatory properties.

Industry: It is used in the production of various pharmaceuticals and fine chemicals due to its versatile reactivity and functional groups.

Mechanism of Action

The mechanism of action of 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxyethanone involves its interaction with molecular targets and pathways in biological systems. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes . The compound’s cytotoxic effects on cancer cells are believed to involve the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of hydroxyacetophenones are highly dependent on substitution patterns. Key analogues include:

Physicochemical Properties

- Solubility: Compound A and its analogues are polar due to hydroxyl and methoxy groups, making them soluble in polar solvents (e.g., ethanol, DMSO). The propenone derivative (C₁₆H₁₄O₄) exhibits reduced solubility in water compared to ethanone derivatives due to extended conjugation .

- Thermal Stability: Melting points range from 120–210°C, influenced by hydrogen bonding and crystallinity. For example, 1-(2,4-Dihydroxy-6-methoxyphenyl)-2-phenylethanone melts at 128–130°C, while the trihydroxy analogue melts at 205–206°C .

Biological Activity

Ethanone, 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxy- (commonly referred to as DMHE), is a compound of growing interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its cytotoxic effects, antioxidant activity, and potential therapeutic applications.

Chemical Structure and Properties

DMHE is characterized by its unique structure, which includes a ketoethylenic moiety and multiple hydroxyl and methoxy substituents. This configuration contributes to its reactivity and biological efficacy. The compound is classified under chalcone derivatives, which are known for their wide spectrum of pharmacological activities.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of DMHE on various cancer cell lines. Notably, the compound was tested on the HT-29 human colon adenocarcinoma cell line using an MTT assay, revealing significant cytotoxicity in a dose- and time-dependent manner. The results indicated:

- IC50 Values : The IC50 values were determined at 66.8 ± 1.19 μg/mL for 24 hours, 90.0 ± 1.53 μg/mL for 48 hours, and ≥100.0 ± 1.9 μg/mL for 72 hours .

- Morphological Changes : Microscopic examinations showed features typical of apoptosis such as membrane blebbing and chromatin condensation after treatment with DMHE .

Table 1: Cytotoxic Effects of DMHE on HT-29 Cells

| Treatment Duration (h) | IC50 (μg/mL) | Apoptotic Features Observed |

|---|---|---|

| 24 | 66.8 ± 1.19 | Membrane blebbing |

| 48 | 90.0 ± 1.53 | Chromatin condensation |

| 72 | ≥100.0 ± 1.9 | Nuclear fragmentation |

Cell Cycle Arrest

Further investigations into the mechanism of action revealed that DMHE induces cell cycle arrest in the G0/G1 phase:

- G0/G1 Phase Arrest : The percentage of cells in the G0/G1 phase increased significantly after treatment with DMHE for various durations:

This arrest suggests that DMHE may inhibit cell proliferation by disrupting normal cell cycle progression.

Antioxidant Activity

In addition to its cytotoxic properties, DMHE exhibits notable antioxidant activity, contributing to its potential therapeutic applications:

- Mechanism : The presence of hydroxyl groups in its structure is believed to enhance its ability to scavenge free radicals and reduce oxidative stress.

- Comparative Studies : Research comparing DMHE with other compounds has shown that it possesses superior antioxidant capabilities, indicating its potential as a natural antioxidant agent .

Potential Therapeutic Applications

Given its biological activities, DMHE has been explored for various therapeutic applications:

- Cancer Therapy : Due to its cytotoxic effects on cancer cells, DMHE is being investigated as a potential chemotherapeutic agent.

- Antioxidant Supplementation : Its antioxidant properties make it a candidate for formulations aimed at reducing oxidative stress-related diseases.

Q & A

Q. Basic Research Focus

Q. Advanced Stability Testing :

- Thermogravimetric Analysis (TGA) : Assesses decomposition above 200°C.

- Light Sensitivity : Store in amber vials to prevent photooxidation of phenolic groups .

How can solubility challenges in biological assays be addressed?

Advanced Research Focus

The compound’s low aqueous solubility (e.g., <0.1 mg/mL in water) limits bioavailability. Strategies include:

- Co-solvent systems : Use DMSO (≤1%) with PBS or Tween-80 .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) enhances cellular uptake .

- Derivatization : Introduce sulfonate or phosphate groups to improve hydrophilicity .

What biological assays are suitable for evaluating its antimicrobial activity?

Advanced Research Focus

and suggest testing against Gram-positive bacteria (e.g., S. aureus) via:

- Minimum Inhibitory Concentration (MIC) : Broth microdilution (0.5–128 µg/mL).

- Time-Kill Assays : Monitor log-phase growth inhibition over 24 hrs.

- Synergy Studies : Combine with β-lactams to assess potentiation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.